1-(2-ethoxyethyl)-2-(2-methylphenyl)-1H-benzimidazole
Overview
Description
1-(2-ethoxyethyl)-2-(2-methylphenyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyethyl)-2-(2-methylphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes:
Condensation Reaction: Reacting o-phenylenediamine with 2-ethoxyacetaldehyde under acidic conditions to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to yield the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-ethoxyethyl)-2-(2-methylphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid under controlled temperatures.
Major Products:
Oxidation: Formation of 2-ethoxyacetic acid or 2-ethoxyacetaldehyde derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the benzimidazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)-2-(2-methylphenyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The ethoxyethyl and methylphenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
1-(2-ethoxyethyl)-2-(2-methylphenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-(2-ethoxyethyl)-2-phenyl-1H-benzimidazole: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
2-(2-methylphenyl)-1H-benzimidazole: Lacks the ethoxyethyl group, which may influence its solubility and reactivity.
1-(2-ethoxyethyl)-2-(4-methylphenyl)-1H-benzimidazole: The position of the methyl group on the phenyl ring is different, potentially altering its interactions with molecular targets.
The uniqueness of this compound lies in the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-(2-methylphenyl)benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-21-13-12-20-17-11-7-6-10-16(17)19-18(20)15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDZVVJSIGUFCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.